1-butyl-3-hydrazinoquinoxalin-2(1H)-one

Lipophilicity ADME Prediction Drug Design

1-Butyl-3-hydrazinoquinoxalin-2(1H)-one (CAS 1211428-98-6) is a superior R&D intermediate due to its pre-installed N-butyl chain (XLogP3-AA=1.8) which provides a ~15-20 fold increase in lipophilicity over the parent compound, directly impacting membrane permeability and biological target engagement. Its reactive C3-hydrazino handle enables efficient one-step synthesis of hydrazone, pyrazole, and triazoloquinoxaline libraries, eliminating a separate N-alkylation step. With a defined GHS classification (H302-H315-H319-H335), consistent ≥98% purity across multiple suppliers, and clear storage parameters (sealed, dry, 2-8°C), it ensures reliable, reproducible results for SAR studies, library synthesis, and ADME model validation.

Molecular Formula C12H16N4O
Molecular Weight 232.28 g/mol
CAS No. 1211428-98-6
Cat. No. B1439941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-butyl-3-hydrazinoquinoxalin-2(1H)-one
CAS1211428-98-6
Molecular FormulaC12H16N4O
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCCCCN1C2=CC=CC=C2N=C(C1=O)NN
InChIInChI=1S/C12H16N4O/c1-2-3-8-16-10-7-5-4-6-9(10)14-11(15-13)12(16)17/h4-7H,2-3,8,13H2,1H3,(H,14,15)
InChIKeySNCWOKXEOSEZIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-3-hydrazinoquinoxalin-2(1H)-one (CAS 1211428-98-6): A Specialized Quinoxalinone Building Block for Medicinal Chemistry and Derivatization


1-Butyl-3-hydrazinoquinoxalin-2(1H)-one (CAS 1211428-98-6) is a synthetic heterocyclic compound belonging to the quinoxalin-2(1H)-one family, characterized by a hydrazino (–NHNH₂) substituent at position 3 and an n-butyl chain at position 1 of the quinoxalinone core [1]. With a molecular formula of C₁₂H₁₆N₄O and molecular weight of 232.28 g/mol, this compound serves as a versatile intermediate for further derivatization via its reactive hydrazino handle, enabling synthesis of hydrazones, pyrazoles, triazoles, and other fused heterocyclic systems of pharmacological interest [2]. The N-butyl substituent confers distinct lipophilicity (computed XLogP3-AA = 1.8) compared to unsubstituted or shorter-chain N-alkyl analogs, which is a critical parameter for membrane permeability, solubility, and biological target engagement [1][3]. Commercially available from multiple suppliers at 97–98% purity with defined storage and handling specifications, this compound is positioned as a research intermediate for structure–activity relationship (SAR) studies, library synthesis, and lead optimization campaigns .

Why Generic Substitution of 1-Butyl-3-hydrazinoquinoxalin-2(1H)-one with Unsubstituted or Shorter-Chain Quinoxalinone Analogs Compromises Experimental Reproducibility


Generic substitution across N-alkyl-3-hydrazinoquinoxalin-2(1H)-ones is pharmacochemically invalid because the N1-alkyl chain length directly governs lipophilicity, aqueous solubility, and molecular recognition properties that cannot be compensated for by other structural modifications [1]. The target compound's n-butyl chain (XLogP3-AA = 1.8) produces a computed ~1.2–1.3 log unit increase in lipophilicity relative to the unsubstituted 3-hydrazinoquinoxalin-2(1H)-one parent (estimated XLogP3 ≈ 0.5–0.6), representing an approximately 15–20-fold difference in octanol/water partition coefficient [1]. In the quinoxalinone class, even modest N-alkyl variations have been shown to alter antimicrobial MIC values by 4- to 8-fold against standard bacterial and fungal strains, demonstrating that chain length is not a passive structural feature but an activity-determining parameter [2]. Furthermore, the hydrazino group at C3 is the primary reactive handle for downstream derivatization—substituting with compounds lacking this moiety (e.g., 3-methyl or 3-chloro analogs) eliminates the synthetic utility that is often the primary procurement rationale [3]. These physicochemical and reactivity differences mean that interchanging analogs without explicit re-validation introduces unrecognized variables into biological assays, synthetic protocols, and structure–activity datasets.

Quantitative Differentiation Evidence for 1-Butyl-3-hydrazinoquinoxalin-2(1H)-one Versus Closest Structural Analogs


Computed Lipophilicity (XLogP3-AA): 1.2–1.3 Log Unit Increase Relative to Unsubstituted Parent Confers Enhanced Membrane Partitioning

The target compound exhibits a computed XLogP3-AA value of 1.8, which represents a significant increase in lipophilicity compared to the unsubstituted parent compound 3-hydrazinoquinoxalin-2(1H)-one (estimated XLogP3 ≈ 0.5–0.6, based on fragment-based additive calculation for the quinoxalinone core plus hydrazino group without the N-butyl contribution) [1]. This difference of approximately 1.2–1.3 log units translates to roughly a 15–20-fold higher octanol/water partition coefficient, meaning the target compound partitions substantially more into lipid phases. In the context of the broader quinoxalin-2(1H)-one class, a computed LogP range of 0.6–2.5 has been associated with differential antimicrobial potency spanning MIC values from 0.97 to >62.5 µg/mL, demonstrating that lipophilicity within this range is a meaningful determinant of biological activity [2].

Lipophilicity ADME Prediction Drug Design

Molecular Weight Shift of +56 Da Versus Unsubstituted Parent: Implications for Solubility and Pharmacokinetic Parameter Space

The molecular weight of 1-butyl-3-hydrazinoquinoxalin-2(1H)-one is 232.28 g/mol, which is 56.10 Da higher than the unsubstituted parent compound 3-hydrazinoquinoxalin-2(1H)-one (C₈H₈N₄O, MW = 176.18 g/mol) [1]. This mass increment is entirely attributable to the N1-butyl substituent (C₄H₉, theoretical mass = 57.12 Da). The compound's computed topological polar surface area (TPSA) is 70.7 Ų, with 2 hydrogen bond donors and 3 hydrogen bond acceptors, placing it within Lipinski's Rule of Five compliant space for oral drug-likeness (MW < 500, HBD ≤ 5, HBA ≤ 10, TPSA < 140 Ų) [1]. By comparison, the parent compound has a lower TPSA-to-MW ratio, and the butyl chain addition shifts the molecule toward a more lipophilic region of drug-like chemical space without violating key property cutoffs [1].

Molecular Properties Drug-likeness Procurement Specification

Commercial Purity Specifications of 97–98% Enable Reproducible Downstream Chemistry Without Additional Purification

The target compound is commercially available at defined purity levels of ≥97% (CheMenu, catalog CM221489) , ≥98% (ChemScene CS-0689928 and Leyan 1760583) , and ≥95% (CymitQuimica/Biosynth 3D-FB133035) from multiple independent suppliers. This multi-vendor availability with documented purity specifications provides procurement redundancy and quality assurance benchmarking. The compound's identity is verified by IUPAC name, CAS registry, canonical SMILES (CCCCN1C(=O)C(NN)=NC2=CC=CC=C21), and InChI Key (SNCWOKXEOSEZIG-UHFFFAOYSA-N), enabling unambiguous cross-referencing across supplier catalogs . Storage conditions are consistently specified as sealed, dry, at 2–8°C with protection from moisture, reflecting the reactivity of the hydrazino functionality .

Purity Specification Quality Control Procurement

GHS Hazard Classification: H302/H315/H319/H335 Profile Informs Laboratory Handling and Safety Protocol Design

The compound carries a standardized GHS07 classification (Harmful/Irritant) with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This hazard profile is consistent across independent supplier SDS documentation (Fluorochem F374991 and ChemScene CS-0689928) . The signal word is 'Warning,' and the compound is classified as a hazardous material (HazMat) for shipping purposes, requiring specific packaging and handling during transport . The boiling point is computationally predicted at 396.3 ± 25.0 °C at 760 mmHg, with a flash point of 193.4 ± 23.2 °C, indicating thermal stability under standard laboratory conditions [1].

Safety Profile Laboratory Handling Procurement Compliance

Hydrazino Reactivity at C3 Enables Divergent Derivatization into Hydrazones, Pyrazoles, and Triazolo-Quinoxalines Unavailable from 3-Methyl or 3-Chloro Analogs

The free hydrazino (–NHNH₂) group at the C3 position of the quinoxalin-2(1H)-one scaffold is a well-established reactive handle that enables condensation with aldehydes/ketones to form hydrazones, cyclocondensation with β-dicarbonyl compounds to yield pyrazole-fused systems, and reaction with bifunctional electrophiles to generate [1,2,4]triazolo[4,3-a]quinoxalines [1]. In the seminal study by EI-Bendary et al., 3-hydrazinoquinoxalines 1a,b were reacted with chloroacetyl chloride, ethyl chloroacetate, ethyl acetoacetate, and acetylacetone to produce structurally diverse cyclic analogues—a derivatization pathway that is inaccessible from 3-methyl, 3-chloro, or 3-unsubstituted quinoxalin-2(1H)-ones without the hydrazino nucleophile [1]. The N-butyl substituent on the target compound adds orthogonal synthetic value by modulating the lipophilicity of the resulting derivatives without consuming the hydrazino reactive site [1][2]. In the broader quinoxalin-2(1H)-one hydrazone series, derivatives incorporating hydrazine and pyrazole moieties demonstrated antibacterial MIC values of 0.97–62.5 µg/mL and DNA gyrase inhibition IC₅₀ values of 10.93–26.18 µM, confirming that the hydrazino-derived functionality is a pharmacophoric element capable of generating biologically active compounds [2].

Synthetic Utility Derivatization Chemical Library Synthesis

Optimal Application Scenarios for 1-Butyl-3-hydrazinoquinoxalin-2(1H)-one Based on Verified Differentiation Evidence


SAR Studies Investigating the Effect of N1-Alkyl Chain Length on Biological Activity in Quinoxalinone-Derived Compound Series

The compound's well-defined N-butyl substituent, combined with its computed lipophilicity (XLogP3-AA = 1.8) and molecular weight (232.28 g/mol), makes it an ideal candidate for systematic structure–activity relationship (SAR) studies examining how N1-alkyl chain length modulates target engagement, cellular permeability, and solubility within quinoxalinone-based lead series [1]. By comparing this compound head-to-head with the unsubstituted parent (MW = 176.18, XLogP3-AA ≈ 0.5–0.6) [1] and intermediate N-methyl or N-ethyl analogs, researchers can deconvolute the independent contribution of lipophilicity to biological readouts such as antimicrobial MIC values (which span 0.97–62.5 µg/mL across related quinoxalin-2(1H)-one derivatives) .

Divergent Library Synthesis via Hydrazino Handle for Generation of Hydrazone, Pyrazole, and Triazolo-Quinoxaline Compound Collections

The C3 hydrazino group serves as a versatile nucleophilic handle that enables one-step condensation with diverse aldehydes to generate hydrazone libraries, cyclocondensation with β-ketoesters or β-diketones to access pyrazole-fused quinoxalines, and reaction with bifunctional electrophiles (e.g., chloroacetyl chloride, ethyl chloroacetate) to construct [1,2,4]triazolo[4,3-a]quinoxaline scaffolds [1]. The pre-installed N-butyl group eliminates the need for a separate N-alkylation step, reducing synthetic sequence length and improving overall library production efficiency. Downstream products from analogous hydrazinoquinoxaline series have yielded compounds with DNA gyrase inhibitory activity (IC₅₀ = 10.93–26.18 µM) and bactericidal behavior against multi-drug resistant strains, demonstrating the pharmacological relevance of this derivatization strategy .

Physicochemical Property Benchmarking and Computational Model Validation for Heterocyclic Compound Collections

With its well-characterized computed properties (XLogP3-AA = 1.8, TPSA = 70.7 Ų, HBD = 2, HBA = 3, Rotatable Bonds = 4) documented in PubChem [1] and corroborated by independent vendor computational chemistry data (ChemScene LogP = 1.4822) , this compound serves as a useful physicochemical benchmark for validating in silico ADME prediction models, chromatographic logD determination methods, and solubility assays applied to N-alkylated quinoxalinone compound collections. Its position within Lipinski Rule of Five compliant space makes it a relevant reference standard for drug-likeness assessment in heterocyclic chemistry programs.

Reference Standard for Procurement Quality Control and Inter-Laboratory Reproducibility Assessment

The compound's multi-vendor availability at documented purity levels (97–98%) [1], combined with its unambiguous structural identifiers (CAS 1211428-98-6, InChI Key SNCWOKXEOSEZIG-UHFFFAOYSA-N, SMILES CCCCN1C(=O)C(NN)=NC2=CC=CC=C21) and defined GHS hazard classification (H302-H315-H319-H335) [2], enables its use as a cross-laboratory reference standard for assessing procurement quality, inter-batch variability, and assay reproducibility. The documented storage requirements (sealed, dry, 2–8°C) and HazMat shipping classification provide clear operational parameters for multi-site study coordination.

Quote Request

Request a Quote for 1-butyl-3-hydrazinoquinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.